molecular formula C9H7BrF2 B2780519 4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene CAS No. 1783951-14-3

4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene

Cat. No.: B2780519
CAS No.: 1783951-14-3
M. Wt: 233.056
InChI Key: FEUWSISFUFMHMQ-UHFFFAOYSA-N
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Description

4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene is an organic compound with the molecular formula C9H7BrF2. It is a derivative of indene, characterized by the presence of bromine and two fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene typically involves the bromination and fluorination of indene derivatives. One common method includes the reaction of indene with bromine in the presence of a catalyst, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 4-substituted-1,1-difluoro-2,3-dihydro-1H-indene derivatives.

    Oxidation: Formation of 4-bromo-1,1-difluoro-2,3-dihydro-1H-indanone.

    Reduction: Formation of 4-bromo-1,1-difluoroindane.

Scientific Research Applications

4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

  • 4-Bromo-1,1-difluoroindane
  • 4-Bromo-1,1-difluoro-2,3-dihydro-1H-indanone
  • 1,1-Difluoro-2,3-dihydro-1H-indene

Comparison: 4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. Compared to its analogs, it exhibits higher reactivity and potential for diverse chemical transformations. Its unique structure makes it a valuable compound for research and industrial applications .

Biological Activity

Structural Characteristics

The unique substituents in 4-bromo-1,1-difluoro-2,3-dihydro-1H-indene enhance its lipophilicity and reactivity, which can improve interactions with biological targets. The structural features of this compound can be compared with other similar indene derivatives to elucidate potential biological activities.

Compound NameStructural FeaturesUnique Aspects
This compoundBromine and difluoromethyl groupsUnique substitution pattern may lead to distinct biological activities
5-Bromo-2,2-difluoro-2,3-dihydro-1H-indeneDifferent positioning of fluorine atomsAffects reactivity and potential applications

Biological Activities

Indene derivatives are generally known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of halogen atoms often enhances these properties due to increased reactivity.

Antimicrobial Activity

Research indicates that halogenated compounds can exhibit significant antimicrobial properties. For instance, studies have shown that similar indene derivatives possess the ability to inhibit bacterial growth and biofilm formation. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Potential

Compounds with similar structures have been reported to display anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways such as NF-κB. This suggests that this compound could potentially modulate inflammatory responses in various biological systems.

Anticancer Activity

The anticancer potential of halogenated indenes has been explored in several studies. These compounds often act as kinase inhibitors or interfere with cell cycle regulation. For example, some indene derivatives have shown effectiveness against multiple cancer cell lines by inducing apoptosis or inhibiting tumor growth.

Case Studies

While specific case studies on this compound are scarce, related compounds have provided insights into possible therapeutic applications:

  • Kinase Inhibition : A study demonstrated that certain oxime derivatives exhibit potent inhibition against various kinases involved in cancer progression. The structure-function relationship highlighted the importance of halogen substitutions in enhancing binding affinity .
  • Neuroprotective Effects : Another research focused on compounds that inhibit GSK-3β and showed promising results in preventing neuronal apoptosis in models of neuroinflammation . This suggests that similar structural motifs could provide neuroprotective benefits.
  • Antimicrobial Efficacy : Several fluorinated compounds have been documented for their antimicrobial activity against resistant strains of bacteria . The unique electronic properties imparted by fluorination may enhance interaction with bacterial targets.

Properties

IUPAC Name

7-bromo-3,3-difluoro-1,2-dihydroindene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2/c10-8-3-1-2-7-6(8)4-5-9(7,11)12/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUWSISFUFMHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C1C(=CC=C2)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783951-14-3
Record name 4-bromo-1,1-difluoro-2,3-dihydro-1H-indene
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